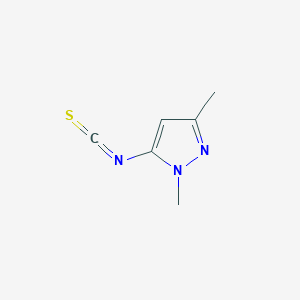

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Description

The exact mass of the compound 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQKYIFHYNIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442980 | |

| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205246-65-7 | |

| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205246-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-amino-1,3-dimethyl-1H-pyrazole, followed by its conversion to the target isothiocyanate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical safety information. The protocols described herein are designed to be self-validating, with clear characterization checkpoints to ensure the synthesis of the target compound with high purity.

Introduction: The Significance of Pyrazole Isothiocyanates

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of an isothiocyanate (-N=C=S) functionality onto the pyrazole scaffold introduces a highly reactive electrophilic site. This functional group can readily participate in addition reactions with various nucleophiles, such as amines and thiols, making it an invaluable tool for the synthesis of diverse compound libraries and for covalent labeling of biological targets. The specific target of this guide, 5-isothiocyanato-1,3-dimethyl-1H-pyrazole, offers a structurally defined and versatile platform for the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole is most effectively achieved through a two-step sequence. The first step involves the construction of the pyrazole ring to form the stable and isolable precursor, 5-amino-1,3-dimethyl-1H-pyrazole. The second step is the conversion of the primary amino group to the isothiocyanate functionality.

Figure 1: Overall synthetic pathway for 5-isothiocyanato-1,3-dimethyl-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole

The synthesis of the aminopyrazole precursor is achieved via the well-established cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[1] In this case, ethyl 2-cyano-3-oxobutanoate reacts with methylhydrazine. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[1]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-cyano-3-oxobutanoate | 155.15 | 15.5 g | 0.1 |

| Methylhydrazine | 46.07 | 4.6 g | 0.1 |

| Ethanol (absolute) | - | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol) and absolute ethanol (100 mL).

-

Stir the mixture at room temperature until the ester has completely dissolved.

-

Slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution, followed by the addition of glacial acetic acid (1 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Characterization of 5-amino-1,3-dimethyl-1H-pyrazole:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₅H₉N₃

-

Molecular Weight: 111.15 g/mol

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides a reference mass spectrum for this compound (CAS No. 3524-32-1).[2]

Step 2: Synthesis of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole

The conversion of the primary amino group of 5-amino-1,3-dimethyl-1H-pyrazole to the isothiocyanate is achieved using thiophosgene.[3] This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of thiophosgene.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-amino-1,3-dimethyl-1H-pyrazole | 111.15 | 5.56 g | 0.05 |

| Thiophosgene (CSCl₂) | 114.98 | 6.32 g | 0.055 |

| Dichloromethane (DCM, anhydrous) | - | 150 mL | - |

| Triethylamine (TEA) or Proton Sponge® | 101.19 | 11.13 g | 0.11 |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 5-amino-1,3-dimethyl-1H-pyrazole (5.56 g, 0.05 mol) and triethylamine (11.13 g, 0.11 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of thiophosgene (6.32 g, 0.055 mol) in anhydrous dichloromethane (50 mL).

-

Add the thiophosgene solution dropwise to the stirred aminopyrazole solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-isothiocyanato-1,3-dimethyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole:

-

Appearance: Expected to be a reddish or yellow liquid or low-melting solid.[4]

-

Molecular Formula: C₆H₇N₃S

-

Monoisotopic Mass: 153.03607 Da[5]

-

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~2.2-2.4 (s, 3H, C3-CH₃), ~3.6-3.8 (s, 3H, N1-CH₃), ~5.8-6.0 (s, 1H, C4-H) |

| ¹³C NMR | δ (ppm): ~12-15 (C3-CH₃), ~35-38 (N1-CH₃), ~100-105 (C4), ~130-135 (-N=C=S), ~145-150 (C5), ~150-155 (C3) |

| IR (cm⁻¹) | ~2100-2200 (strong, characteristic -N=C=S stretch) |

Safety and Handling

Thiophosgene is extremely toxic and corrosive. It should only be handled in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Inhalation, ingestion, and skin contact can be fatal. All waste containing thiophosgene must be quenched and disposed of according to institutional and local regulations.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to 5-isothiocyanato-1,3-dimethyl-1H-pyrazole. The two-step process, involving the initial formation of 5-amino-1,3-dimethyl-1H-pyrazole followed by its conversion using thiophosgene, provides a versatile method for obtaining this valuable synthetic intermediate. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data, including experimental data for the precursor and predicted data for the final product, serves as a benchmark for validation.

References

-

Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(8), 6656-6683. [Link]

-

PubChem. (n.d.). 5-isothiocyanato-1,3-dimethyl-1h-pyrazole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (2023, December 27). Thiophosgene. In Wikipedia. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-1,3-dimethylpyrazole [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiophosgene - Wikipedia [en.wikipedia.org]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in the Identification of Novel Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to interact with a wide array of biological macromolecules have cemented its status as a "privileged scaffold" in drug discovery.[5][6][7] This guide provides a comprehensive exploration of the biological targets of pyrazole-based compounds, delving into the mechanistic insights and experimental methodologies crucial for their identification and validation. More than 40 drugs containing a pyrazole moiety have received FDA approval, targeting a broad spectrum of clinical conditions.[1][2][8]

Part 1: The Expansive Target Landscape of Pyrazole-Based Compounds

The therapeutic success of pyrazole-containing drugs stems from their ability to modulate a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][6][9][10]

Protein Kinases: A Major Frontier for Pyrazole Inhibitors

Protein kinases, a large family of enzymes that regulate numerous cellular processes, are a primary and highly successful target class for pyrazole-based inhibitors.[5][11][12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[13] Pyrazole scaffolds have proven to be exceptional building blocks for the development of potent and selective kinase inhibitors.[5][14]

Key Kinase Targets:

-

Tyrosine Kinases:

-

Janus Kinases (JAKs): Pyrazole-based compounds like Ruxolitinib are potent inhibitors of JAK1 and JAK2, crucial for cytokine signaling pathways implicated in myelofibrosis and other autoimmune disorders.[5]

-

BCR-ABL: The development of non-ATP competitive inhibitors like Asciminib, which features a pyrazole core, has been a significant advancement in treating chronic myeloid leukemia (CML).[11]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazole derivatives have been designed to target these receptors, which are pivotal in tumor growth and angiogenesis.[15]

-

-

Serine/Threonine Kinases:

-

Aurora Kinases: Compounds such as Tozasertib and Barasertib, containing a pyrazole moiety, are potent inhibitors of Aurora kinases, which are essential for cell cycle progression and are frequently overexpressed in cancer.[5][14]

-

Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for developing CDK inhibitors, which are key regulators of the cell cycle.[14][16]

-

Akt/PKB: Pyrazole-based inhibitors of Akt kinases, central nodes in cell survival and proliferation pathways, have shown promise as anticancer agents.[11]

-

The pyrazole ring often acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, while also facilitating crucial interactions within the ATP-binding pocket of kinases.[1][5]

G Protein-Coupled Receptors (GPCRs): An Emerging Avenue

GPCRs represent the largest family of membrane receptors and are the targets for a significant portion of approved drugs.[17][18][19] While historically less explored in the context of pyrazole-based drugs compared to kinases, they are an emerging and promising target class.[15][17] Pyrazole derivatives can modulate GPCR signaling, impacting neurotransmission, inflammation, and other physiological processes.[15]

Examples of GPCR-Modulating Pyrazole Compounds:

-

Cannabinoid Receptors (CB1 and CB2): Pyrazole-based compounds have been developed as ligands for cannabinoid receptors, which are involved in pain perception, appetite, and immune function.[15]

-

Dopamine and Serotonin Receptors: The modulation of these receptors by pyrazole derivatives holds potential for treating neurological and psychiatric disorders.[15]

Enzymes: Beyond the Kinome

The inhibitory potential of pyrazole-based compounds extends to a variety of other enzyme families critical in disease pathogenesis.

-

Cyclooxygenases (COX): The selective inhibition of COX-2 by pyrazole-containing drugs like Celecoxib is a well-established strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9][20]

-

5-Lipoxygenase (5-LOX): Dual inhibitors of COX and 5-LOX, often incorporating a pyrazole scaffold, are being investigated for their enhanced anti-inflammatory effects.[20]

-

Soluble Guanylate Cyclase (sGC): Riociguat, a pyrazole-containing drug, is an sGC stimulator used to treat pulmonary hypertension.[1]

-

Monoamine Oxidase (MAO): Pyrazole derivatives have been explored as MAO inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease.[6]

Part 2: Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel pyrazole-based compound is a critical step in the drug discovery process. A combination of computational and experimental approaches is often employed to elucidate the mechanism of action.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target.[21][22][23][24]

2.1.1 Affinity Chromatography

This classical technique involves immobilizing the pyrazole compound onto a solid support to create an "affinity matrix."[22][25] A cell lysate or protein mixture is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.[21][23][24]

Experimental Workflow: Affinity Chromatography

Caption: Workflow for affinity chromatography-based target identification.

2.1.2 Photo-Affinity Labeling

This technique enhances the robustness of affinity-based methods by incorporating a photoreactive group into the pyrazole compound.[26][27] Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling more stringent washing conditions and the identification of weaker or transient interactions.[27]

Label-Free Methods: Circumventing Chemical Modification

A significant advantage of label-free methods is that they do not require chemical modification of the pyrazole compound, which can sometimes alter its biological activity.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[22][23][25] In this method, a cell lysate is treated with the pyrazole compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less degraded compared to other proteins. The differences in protein degradation patterns between treated and untreated samples are then analyzed by mass spectrometry to identify the target.[23][25]

Target Validation: Confirming the Interaction

Once potential targets have been identified, it is crucial to validate the interaction and its functional relevance.

2.3.1 In Vitro Kinase Assays

For pyrazole compounds suspected to be kinase inhibitors, in vitro kinase assays are essential for confirming inhibitory activity and determining potency (e.g., IC50 values).[13][28][29] These assays typically measure the transfer of a phosphate group from ATP to a substrate in the presence of the inhibitor.

Protocol: Luminescence-Based In Vitro Kinase Assay

-

Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.[28]

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate peptide, and kinase assay buffer.[28][30]

-

Inhibitor Incubation: Add the diluted pyrazole compound or a DMSO control to the wells and incubate to allow for binding to the kinase.[28]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and MgCl2. Incubate at 30°C for a defined period (e.g., 60 minutes).[28]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.[28]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[28]

2.3.2 Kinase Profiling

To assess the selectivity of a pyrazole-based kinase inhibitor, it is often screened against a large panel of kinases.[30] This "kinase profiling" helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's mechanism of action.[30] Radiometric assays are considered the gold standard for kinase profiling due to their direct detection of the phosphorylated product.[31]

2.3.3 Cell-Based Assays

Cell-based assays are crucial for confirming the activity of the pyrazole compound in a more physiologically relevant context.

-

Cytotoxicity Assays: For potential anticancer agents, assays like the MTT or SRB assay are used to determine the compound's ability to inhibit the proliferation of cancer cell lines.[16][32][33]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces cell cycle arrest at a specific phase, which is a common mechanism for kinase inhibitors.[16][33]

-

Apoptosis Assays: These assays determine if the compound induces programmed cell death, a desirable outcome for anticancer drugs.[16][33]

Part 3: Signaling Pathways Modulated by Pyrazole Compounds

The therapeutic effects of pyrazole-based compounds are ultimately a result of their modulation of key signaling pathways.

Signaling Pathway: JAK-STAT Pathway Inhibition by a Pyrazole-Based JAK Inhibitor

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative pyrazole-based compounds against their respective targets.

| Compound | Target | IC50/Ki | Disease Area |

| Ruxolitinib | JAK1/JAK2 | ~3 nM (IC50)[5] | Myelofibrosis |

| Asciminib | BCR-ABL | 0.5-0.8 nM (Kd)[11] | CML |

| Celecoxib | COX-2 | 0.04 µM (IC50) | Inflammation |

| Tozasertib | Aurora A | 0.6 nM (IC50) | Cancer |

| Riociguat | sGC | - | Pulmonary Hypertension |

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its chemical tractability and ability to interact with a diverse range of biological targets ensure its continued prominence in drug discovery. A thorough understanding of the potential biological targets and the application of robust experimental methodologies for their identification and validation are paramount for harnessing the full therapeutic potential of this privileged heterocyclic core.

References

-

Creative Biolabs. Affinity Chromatography. [Link]

-

MedChemComm. Affinity-based target identification for bioactive small molecules. [Link]

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

PubMed. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. [Link]

-

ResearchGate. Some commercially available drugs containing pyrazole skeleton. [Link]

-

BMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

-

NIH. Target deconvolution techniques in modern phenotypic profiling. [Link]

-

PubMed Central. Identification of Direct Protein Targets of Small Molecules. [Link]

-

NIH. Small molecule target identification using photo-affinity chromatography. [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

Reaction Biology. KINASE PROFILING & SCREENING. [Link]

-

ResearchGate. PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

RSC Publishing. Review: biologically active pyrazole derivatives. [Link]

-

BPS Bioscience. Kinase Screening and Profiling Services. [Link]

-

PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

-

ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PubMed Central. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

-

ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]

-

ResearchGate. pyrazole bearing molecules as bioactive scaffolds: a review. [Link]

-

OUCI. Overview on Biological Activities of Pyrazole Derivatives. [Link]

-

protocols.io. In vitro kinase assay. [Link]

-

NIH. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

-

NIH. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. The designed pyrazole-based target compounds. [Link]

-

Drug Discovery and Development. GPCRs, desirable therapeutic targets in oncology. [Link]

-

NIH. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? [Link]

-

NIH. Trends in GPCR drug discovery: new agents, targets and indications. [Link]

-

AZoLifeSciences. Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. [Link]

-

MDPI. GPCRs in Intracellular Compartments: New Targets for Drug Discovery. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. azolifesciences.com [azolifesciences.com]

- 20. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 21. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 26. drughunter.com [drughunter.com]

- 27. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. In vitro kinase assay [protocols.io]

- 30. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 31. reactionbiology.com [reactionbiology.com]

- 32. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

A Theoretical and-Computational Guide to the Reactivity of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational modeling of heterocyclic compounds. Given the limited specific experimental data on this particular molecule, this guide emphasizes predictive modeling based on established principles of isothiocyanate and pyrazole chemistry, supported by modern computational techniques.

Introduction: The Significance of Pyrazole-Isothiocyanates

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, make them a focal point of drug discovery efforts.[3] The isothiocyanate (-N=C=S) functional group, on the other hand, is a potent electrophile known for its reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4][5][6] This reactivity profile has positioned isothiocyanates as valuable covalent inhibitors in drug design.[5][6]

The combination of a 1,3-dimethyl-1H-pyrazole scaffold with an isothiocyanate group at the 5-position presents a molecule with intriguing potential for targeted covalent inhibition. Understanding the electronic properties and reactivity of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole is therefore crucial for harnessing its therapeutic possibilities. This guide will delve into the theoretical modeling of its reactivity, providing a roadmap for computational chemists to predict its behavior in biological systems.

Part 1: Electronic Structure and Predicted Reactivity

The reactivity of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole is fundamentally governed by its electronic structure. The 1,3-dimethyl-1H-pyrazole ring is an electron-rich aromatic system. The two methyl groups at positions 1 and 3 are electron-donating, further increasing the electron density of the pyrazole ring. This electronic environment has a direct impact on the attached isothiocyanate group.

The isothiocyanate functional group is characterized by a central carbon atom that is highly electrophilic. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Nucleophiles will readily attack this carbon atom.[7][8][9] The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile adds to the C=S or C=N bond.[10][11]

The electron-donating nature of the 1,3-dimethyl-1H-pyrazole ring is expected to modulate the electrophilicity of the isothiocyanate carbon. By pushing electron density towards the -N=C=S group, the pyrazole ring can slightly reduce the partial positive charge on the central carbon, thereby potentially decreasing its reactivity compared to isothiocyanates attached to electron-withdrawing groups. However, the inherent reactivity of the isothiocyanate moiety ensures that it remains a potent electrophilic center.

Part 2: Theoretical Modeling of Reactivity - A Computational Workflow

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure and reactivity of molecules.[2][12][13][14] A systematic DFT-based approach can provide valuable insights into the reaction mechanisms and energetics of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole with various nucleophiles.

A common and reliable computational protocol for modeling the reactivity of this system involves the following steps:

-

Geometry Optimization: The initial 3D structure of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole and the chosen nucleophile are optimized to find their lowest energy conformations.[1] This is typically performed using a functional like B3LYP or M06-2X in conjunction with a basis set such as 6-311++G(d,p).[1]

-

Transition State Searching: To model a chemical reaction, the transition state (TS) structure connecting the reactants and products must be located. This is a critical step that allows for the calculation of the activation energy barrier.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures of the reactants, transition state, and products.[1] A stable minimum on the potential energy surface will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.[1]

-

Solvent Effects: To model reactions in a biological context, the influence of the solvent (typically water) can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[1]

The following diagram illustrates the key steps in the theoretical modeling of the reaction between 5-isothiocyanato-1,3-dimethyl-1H-pyrazole and a generic nucleophile (Nu-).

Caption: A flowchart illustrating the computational workflow for a DFT study on the reactivity of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole.

Part 3: Predicted Reaction Pathways with Biologically Relevant Nucleophiles

The primary reaction of isothiocyanates in a biological setting is the nucleophilic addition of thiol groups from cysteine residues or amino groups from lysine residues in proteins.[4]

The reaction with a thiol (R-SH) is expected to proceed via the nucleophilic attack of the thiolate anion (R-S-) on the electrophilic carbon of the isothiocyanate group. This leads to the formation of a dithiocarbamate adduct.

Predicted Reaction: 5-(Me)₂-Pyrazole-NCS + R-SH → 5-(Me)₂-Pyrazole-NH-C(=S)-SR

The reaction with a primary amine (R-NH₂) will involve the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, resulting in the formation of a thiourea derivative.[4]

Predicted Reaction: 5-(Me)₂-Pyrazole-NCS + R-NH₂ → 5-(Me)₂-Pyrazole-NH-C(=S)-NH-R

Part 4: Quantitative Predictions of Reactivity

To provide a quantitative measure of reactivity, DFT calculations can be used to determine the activation energies (ΔG‡) for the reactions with different nucleophiles. A lower activation energy corresponds to a faster reaction rate.

Table 1: Hypothetical Calculated Activation Energies for the Reaction of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole with Model Nucleophiles.

| Nucleophile | Model Compound | Predicted ΔG‡ (kcal/mol) in Water |

| Thiol | Methanethiol (CH₃SH) | 12-15 |

| Amine | Methylamine (CH₃NH₂) | 15-18 |

Note: These are hypothetical values for illustrative purposes. Actual values would need to be calculated using the workflow described in Part 2.

These predicted activation energies can be used to compare the relative reactivity of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole towards different biological nucleophiles. This information is invaluable for understanding its potential for covalent modification of specific protein residues.

Conclusion

The theoretical modeling of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole reactivity provides a powerful framework for predicting its behavior and guiding its development as a potential therapeutic agent. By leveraging computational techniques like DFT, researchers can gain detailed insights into its electronic structure, reaction mechanisms, and the energetics of its interactions with biological nucleophiles. This in-silico approach allows for the rational design of more potent and selective covalent inhibitors, ultimately accelerating the drug discovery process.

References

- BenchChem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

- Ngo, H. T., & Lianza, M. (2018). Are isothiocyanates potential anti-cancer drugs?. PMC, PubMed Central.

- AIP Publishing. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings.

- Wang, Z., Ahmad, A., Azq, M. S., & Sarkar, F. H. (2018). Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. Journal of Cellular Biochemistry, 119(10), 8031-8042.

- Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).

- ResearchGate. (n.d.). Synthesis, characterization and DFT study of a new family of pyrazole derivatives.

-

Butler, R. N., et al. (1997). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][2][4]triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from:

- Priyanka, S., et al. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Scientific.net.

- RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles.

- Sci-Hub. (1997). Competitive reactivity of the aryl isothiocyanate dipolarophile at N C versus C S with nucleophilic 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.

- PubMed. (2018). Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells.

- Chemguide. (n.d.). Nucleophilic addition - carbonyl compounds and hydrogen cyanide.

- Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. [Video].

- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- NIST. (n.d.). 1H-Pyrazole, 1,3-dimethyl-. NIST Chemistry WebBook.

- ChemBK. (2024). 1,3-Dimethyl-1H-pyrazole.

- NIH. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC.

- NIH. (n.d.). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group.

- PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine.

- The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube.

- PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol.

- Engineered Science Publisher. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative.

- ResearchGate. (n.d.). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.

- Chemstuff. (n.d.). Nucleophilic Addition.

- PubMed. (2015). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene-γ-Lactams─A Medicinally Relevant Covalent Reactive Group. Journal of Medicinal Chemistry, 58(11), 11948-11961.

- NIH. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ACS Publications. (n.d.). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society.

- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. sci-hub.st [sci-hub.st]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]

Methodological & Application

Application Note & Protocol: Covalent Modification of Lysine Residues using 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the covalent modification of lysine residues on proteins and peptides using 5-isothiocyanato-1,3-dimethyl-1H-pyrazole. We delve into the underlying chemical principles, provide a detailed, field-proven protocol for bioconjugation, and offer insights into experimental design, optimization, and troubleshooting. The pyrazole moiety is a privileged scaffold in modern drug discovery, and this guide equips researchers with the methodology to conjugate this versatile heterocycle to biological macromolecules for applications ranging from fundamental research to therapeutic development.[1][2][3]

Introduction: The Strategic Union of Pyrazoles and Proteins

The covalent labeling of proteins is a foundational technique in chemical biology and drug development, enabling the attachment of probes, tags, or therapeutic moieties to specific amino acid residues.[4] Among the nucleophilic amino acids, lysine is a frequent target for modification due to its high abundance on solvent-exposed protein surfaces and the reactivity of its ε-amino side chain.[5][6][]

The isothiocyanate (-N=C=S) functional group is a highly efficient electrophile for targeting primary amines, such as the one found on lysine.[5][8] This reaction proceeds under mild, biocompatible conditions to form a robust and stable thiourea linkage.[4][9] While this chemistry is widely known for attaching fluorescent dyes like FITC, its application extends to conjugating a vast array of small molecules.[10][11]

This guide focuses on a specific, high-value reagent: 5-isothiocyanato-1,3-dimethyl-1H-pyrazole . The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anticancer, and antimicrobial applications.[2][3][12] By providing a detailed protocol for conjugating this pyrazole derivative to proteins, we unlock possibilities for:

-

Developing novel antibody-drug conjugates (ADCs) where the pyrazole acts as a payload or a linker component.

-

Creating targeted therapeutics by attaching the biologically active pyrazole scaffold to a protein-based delivery vehicle.

-

Probing protein-protein interactions by introducing a pyrazole moiety that may modulate or report on biological activity.

This document serves as a Senior Application Scientist's guide, blending established chemical principles with practical, actionable protocols to ensure successful and reproducible bioconjugation.

The Chemistry of Lysine Modification by Isothiocyanates

Reaction Mechanism

The core of the conjugation strategy is the nucleophilic addition of a primary amine to the electrophilic central carbon atom of the isothiocyanate group. The reaction is highly dependent on pH. The ε-amino group of a lysine residue has a pKa of approximately 10.5, meaning it is predominantly protonated and unreactive at physiological pH (~7.4).[5] To facilitate the reaction, the pH must be raised to a mildly alkaline range (typically 8.5-9.5), which deprotonates a sufficient population of lysine residues, rendering them nucleophilic.[6][13]

The unprotonated amine attacks the isothiocyanate, leading to the formation of a stable thiourea bond. This covalent linkage is generally considered robust for most in vitro and many in vivo applications.[4][9]

The Reagent: 5-isothiocyanato-1,3-dimethyl-1H-pyrazole

This reagent combines the reliable lysine-reactive isothiocyanate handle with a dimethylated pyrazole core. The dimethyl substitution pattern can influence the pyrazole's steric profile and electronic properties, which may be critical for its intended biological activity. Like most isothiocyanates used in bioconjugation, this reagent is expected to have poor aqueous solubility and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prevent hydrolysis.[11][14]

Detailed Experimental Protocol

This protocol provides a robust starting point for the conjugation of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole to a generic IgG antibody. It is critical to note that optimization is often required for each specific protein.

Materials and Reagents

-

Protein: e.g., Monoclonal Antibody (mAb) at ≥ 2 mg/mL.

-

5-isothiocyanato-1,3-dimethyl-1H-pyrazole: (MW to be determined for specific synthesis).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 9.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO).

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Causality Check: Why use a carbonate or borate buffer at pH 9.0? These buffers lack primary amines, which would otherwise compete with lysine for reaction with the isothiocyanate.[10][11] The pH of 9.0 ensures sufficient deprotonation of lysine's ε-amino group to initiate the reaction without causing significant protein denaturation, which can occur at higher pH values.[11]

Step-by-Step Methodology

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (like Tris) or sodium azide, it must be exchanged into the Conjugation Buffer .[10]

-

This is best achieved by dialysis against 1000x volume of Conjugation Buffer at 4°C overnight, with at least two buffer changes, or by using a desalting column.

-

Adjust the final protein concentration to 2-10 mg/mL. Higher concentrations can improve reaction efficiency but may also increase the risk of precipitation.

-

-

Reagent Preparation:

-

Immediately before use , prepare a stock solution of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole in anhydrous DMSO at a concentration of ~10 mg/mL.[14]

-

Expert Insight: Isothiocyanates are moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh is crucial to prevent hydrolysis of the reagent, which would render it inactive.[15]

-

-

Conjugation Reaction:

-

Calculate the volume of the pyrazole-isothiocyanate solution needed for the desired molar excess. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.[4]

-

Place the protein solution in a reaction vessel with gentle stirring.

-

Slowly, add the calculated volume of the pyrazole-isothiocyanate solution to the protein solution. Adding the reagent dropwise while stirring prevents localized high concentrations that can cause protein precipitation.[15]

-

Protect the reaction from light if the pyrazole moiety is light-sensitive. Incubate at room temperature for 2-4 hours or at 4°C overnight.[4] Lower temperatures can be beneficial for sensitive proteins.

-

-

Reaction Quenching (Optional but Recommended):

-

To stop the reaction and consume any unreacted isothiocyanate, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30-60 minutes at room temperature.

-

-

Purification of the Conjugate:

-

The primary goal of purification is to remove unreacted pyrazole reagent and any reaction byproducts.

-

Gel Filtration: Equilibrate a G-25 size-exclusion column with Storage Buffer (e.g., PBS). Apply the reaction mixture to the column. The larger protein conjugate will elute first, while the smaller, unreacted small molecules will be retained longer.[10]

-

Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against Storage Buffer at 4°C. Perform at least three buffer changes over 24-48 hours.

-

-

Characterization and Storage:

-

Degree of Labeling (DOL): The DOL (average number of pyrazole molecules per protein) can be estimated using UV-Vis spectrophotometry if the pyrazole derivative has a distinct absorbance peak separate from the protein's absorbance at 280 nm.

-

Purity and Integrity: Analyze the conjugate by SDS-PAGE. The conjugated protein should migrate as a single band with a slightly higher molecular weight.

-

Functional Assessment: It is essential to perform a functional assay (e.g., ELISA for an antibody) to confirm that the conjugation has not compromised the protein's biological activity.[14]

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C (often with a cryoprotectant like glycerol) for long-term storage. Protect from light.[4]

-

Experimental Parameters & Troubleshooting

Optimizing the reaction is key to achieving the desired outcome. The following table summarizes critical parameters and their impact on the conjugation reaction.

| Parameter | Recommended Range | Rationale & Field Insights |

| Reaction pH | 8.5 - 9.5 | Balances the need for lysine deprotonation with protein stability. Below pH 8.0, the reaction is often too slow; above pH 10.0, protein denaturation becomes a significant risk.[13][16] |

| Molar Ratio | 5:1 to 50:1 (Reagent:Protein) | A higher ratio drives the reaction forward, increasing the DOL. However, excessive amounts can lead to non-specific modification or protein precipitation. Start with 10:1 or 20:1 and optimize.[4] |

| Protein Conc. | 2 - 10 mg/mL | Higher concentrations favor bimolecular reactions but can lead to aggregation. If precipitation occurs, reduce the concentration. |

| Temperature | 4°C to 25°C (RT) | Room temperature provides faster kinetics (1-4 hours). 4°C is gentler on sensitive proteins but requires longer incubation (overnight).[4] |

| Buffer Choice | Bicarbonate, Borate | Crucial: Must be free of primary amines (e.g., Tris, Glycine) and azides, as these will compete with the protein for the isothiocyanate reagent.[10][11] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low/No Labeling | 1. Inactive reagent (hydrolyzed).2. Incorrect buffer pH (too low).3. Competing nucleophiles in buffer (e.g., Tris).4. Insufficient molar excess of reagent. | 1. Prepare fresh reagent stock in anhydrous DMSO immediately before use.2. Verify buffer pH is between 8.5 and 9.5.3. Exchange protein into an amine-free buffer like bicarbonate or borate.4. Increase the molar ratio of reagent to protein (e.g., from 10:1 to 30:1).[4] |

| Protein Precipitation | 1. Reagent added too quickly.2. High protein concentration.3. Organic solvent (DMSO) concentration is too high.4. Protein is unstable at the reaction pH. | 1. Add the reagent solution slowly and dropwise while stirring.2. Reduce the protein concentration.3. Keep the final DMSO volume below 10% of the total reaction volume.[15]4. Perform the reaction at a lower temperature (4°C) or screen for a more optimal pH.[4] |

| Loss of Function | 1. High Degree of Labeling (DOL).2. Modification of a critical lysine residue in an active or binding site. | 1. Reduce the molar excess of the reagent or shorten the incubation time to lower the DOL.2. This is an inherent risk of stochastic lysine modification. If function is consistently lost, site-specific conjugation methods may be required.[5][17] |

Concluding Remarks on the Thiourea Linkage

The thiourea bond formed from the reaction of an isothiocyanate and an amine is generally considered stable for a wide range of biochemical applications.[9] However, for in vivo therapeutic applications, its stability should be carefully considered. Some recent studies have suggested that under certain biological conditions, the thiourea linkage may be less stable than previously thought, potentially leading to premature cleavage of the conjugated molecule.[18] Therefore, for drug development programs, it is imperative to empirically validate the stability of the final conjugate in relevant biological matrices.

References

-

BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives. BenchChem. 4

-

Price, E. W., et al. (2022). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au.

-

Bhattacharya, B. Protein labelling with FITC. 10

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery.

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.

-

Zeglis, B. M., et al. (2016). Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. ResearchGate.

-

BenchChem. (2025). A Head-to-Head Comparison of Isothiocyanate-Based Labeling Reagents for Bioconjugation. BenchChem. 14

-

Dalton, J. R., & Collins, I. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology.

-

Cheung, H., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules.

-

Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

-

Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.

-

Wang, K., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science.

-

Morisseau, C., & Hammock, B. D. (2013). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Request PDF on ResearchGate.

-

Zeglis, B. M., et al. (2018). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. Bioconjugate Chemistry.

-

BOC Sciences. Lys Conjugation.

-

Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances.

-

Thermo Fisher Scientific. Protein Modification Reagents.

-

Singh, S. M., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online.

-

Maji, D. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. ResearchGate.

-

Sigma-Aldrich. FLUORESCEIN ISOTHIOCYANATE Product Information.

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

-

Badorc, A., et al. (1998). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. Bioconjugate Chemistry.

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.

-

ResearchGate. Reactions of isothiocyanate 1 with o-aminothiophenol, o-aminophenol, and o-pheneylene diamine.

-

Pharmacognosy Reviews. (2012). Current status of pyrazole and its biological activities. Pharmacognosy Reviews.

-

ResearchGate. Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.

-

IRIS UniGe. One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives.

-

ResearchGate. Electrosynthesis of Thiocyanated/Iodinated/Brominated Pyrazol‐5‐amines and Thiocyanated Enamines via C(sp)−H Functionalization.

-

Bakulev, V. A., et al. (2019). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. [Source not specified].

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

-

Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

-

BenchChem. (2025). Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from Ethyl 2,4-dioxopentanoate. BenchChem. 19

-

Petri, L., et al. Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate.

-

Panagiotidis, M. I., et al. (2020). Allyl isothiocyanate regulates lysine acetylation and methylation marks in an experimental model of malignant melanoma. European Journal of Nutrition.

-

Zhen, R. G., et al. (2000). A lysine residue involved in the inhibition of vacuolar H(+)-pyrophosphatase by fluorescein 5'-isothiocyanate. Planta.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

conjugation of fluorescent probes with 5-isothiocyanato-1,3-dimethyl-1H-pyrazole

Application Note & Protocol

Covalent Labeling of Biomolecules using 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Pyrazole-Based Bioconjugation

Covalent labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. The ability to attach a reporter molecule, such as a fluorophore, to a protein, antibody, or nucleic acid enables a vast array of applications, from cellular imaging to diagnostic assays. The choice of reactive chemistry is critical, dictating the stability of the resulting conjugate and the specificity of the labeling reaction.

Isothiocyanates (ITCs) are well-established reagents for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming highly stable thiourea bonds.[1][2] This application note describes the use of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole , a reagent that combines the reliable amine-reactivity of the isothiocyanate group with the unique chemical environment of a dimethyl-pyrazole core.

While the specific compound 5-isothiocyanato-1,3-dimethyl-1H-pyrazole is a niche reagent[3], the pyrazole scaffold is increasingly recognized for its utility in designing fluorescent probes and bioactive molecules.[4][5] Pyrazole derivatives are noted for their synthetic versatility, stability, and favorable electronic properties, which can be harnessed to develop probes with high quantum yields and photostability.[4][6] The dimethyl-pyrazole moiety in this reagent may offer advantages such as improved solubility in aqueous buffers and a rigid, defined spacer arm that minimizes steric hindrance and potential quenching effects upon conjugation.

This document provides a comprehensive guide to the principles, protocols, and best practices for using 5-isothiocyanato-1,3-dimethyl-1H-pyrazole for the robust and efficient labeling of amine-containing biomolecules.

Principle of the Method: Thiourea Bond Formation

The conjugation chemistry hinges on the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction is highly pH-dependent. For optimal labeling of lysine residues on proteins, alkaline conditions (pH 9.0–9.5) are required to ensure that the ε-amino groups (pKa ~10.5) are sufficiently deprotonated and thus, highly nucleophilic.[1][7] The reaction with the N-terminal α-amino group is also favored at this pH. The resulting covalent linkage is a stable thiourea bond, which is resistant to hydrolysis under typical biological conditions.

It is important to note that isothiocyanates can also react with sulfhydryl groups on cysteine residues, particularly at a lower pH range (6.5-8.0), to form a dithiocarbamate linkage.[7][8][9] However, this reaction is generally less favorable than with amines at alkaline pH and the resulting bond can be less stable.[1] Therefore, for amine-specific labeling, maintaining a pH of 9.0 or higher is critical.

Figure 1. Reaction scheme for the conjugation of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole with a primary amine on a biomolecule.

Detailed Experimental Protocol

This protocol provides a general framework for conjugating an antibody (e.g., IgG) with 5-isothiocyanato-1,3-dimethyl-1H-pyrazole. It should be optimized for each specific biomolecule.

Required Materials

-

Biomolecule: Purified antibody or protein at a concentration of 2–10 mg/mL.

-

Labeling Reagent: 5-isothiocyanato-1,3-dimethyl-1H-pyrazole.

-

Buffers:

-

Reagent Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).[10]

-

Equipment: UV-Vis Spectrophotometer, reaction tubes, stir plate, pH meter.

Step-by-Step Procedure

Step 1: Preparation of the Biomolecule

-

Dissolve or exchange the buffer of the purified protein/antibody into the Conjugation Buffer (pH 9.0) . This can be achieved by dialysis against the buffer overnight at 4°C or by using a desalting column.

-

Adjust the final protein concentration to 5-10 mg/mL. A higher concentration generally improves labeling efficiency.[10]

-

Ensure the protein solution is free of any precipitates by centrifuging at ~14,000 x g for 5 minutes.

Step 2: Preparation of the Labeling Reagent Stock Solution

-

Allow the vial of 5-isothiocyanato-1,3-dimethyl-1H-pyrazole to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the reagent in anhydrous DMSO. This solution should be prepared fresh immediately before use.[11]

Step 3: The Conjugation Reaction

-

Calculate the required volume of the labeling reagent. The optimal molar ratio of ITC reagent to protein can vary, but a good starting point is a 10- to 20-fold molar excess of the reagent.

-

While gently stirring the protein solution, add the calculated volume of the reagent stock solution dropwise.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.[10]

Step 4: Purification of the Conjugate

-

After incubation, remove the unreacted labeling reagent and any reaction byproducts. This is a critical step to avoid high background fluorescence.[12][13]

-

Size-Exclusion Chromatography (Recommended):

-

Equilibrate a Sephadex G-25 column with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute with PBS. The first colored fraction to elute will be the labeled protein conjugate. The smaller, unreacted dye molecules will be retarded by the column and elute later.[10]

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO).

-

Dialyze against PBS (pH 7.4) at 4°C with at least three buffer changes over 24-48 hours.

-

Step 5: Characterization of the Conjugate

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum (λmax) of the pyrazole fluorophore.

-

Calculate the protein concentration and the Degree of Labeling (DOL). The DOL is the average number of fluorophore molecules conjugated to each protein molecule.[14][15]

Formula for DOL Calculation:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and the dye's λmax.

-

ε_protein and ε_dye are the molar extinction coefficients (in M⁻¹cm⁻¹) of the protein and the dye, respectively.

-

CF₂₈₀ is the correction factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A₂₈₀_dye / Aₘₐₓ_dye).[16][17]

An ideal DOL for antibodies is typically between 2 and 10.[13] Over-labeling can lead to protein precipitation and fluorescence quenching, while under-labeling results in a weak signal.[13][15]

-

Workflow and Optimization

Figure 2. Experimental workflow for biomolecule conjugation.

Optimization Table

| Parameter | Range / Options | Recommendation & Rationale |

| Reaction pH | 8.5 - 9.5 | Start with pH 9.0 . This provides the best balance for deprotonating lysine amines without causing significant protein denaturation.[7][11] |

| Reagent:Protein Molar Ratio | 5:1 to 50:1 | Begin with 10:1 and 20:1 . A lower ratio risks under-labeling, while a very high ratio can cause protein precipitation and non-specific labeling. |

| Protein Concentration | 1 - 20 mg/mL | Aim for >2 mg/mL . Higher concentrations drive the reaction equilibrium towards the product, improving labeling efficiency. |

| Incubation Time | 1 hr - 24 hrs | 2 hours at room temperature is often sufficient. For sensitive proteins, incubate overnight at 4°C to minimize degradation. |

| Purification Method | SEC / Dialysis | Size-Exclusion Chromatography (SEC) is preferred for its speed and efficiency in removing all unbound reagent, leading to lower background signals.[12] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL / Poor Labeling | 1. Buffer contains competing amines (Tris, glycine).2. Reaction pH is too low.3. Reagent was hydrolyzed due to moisture. | 1. Ensure use of amine-free buffers like carbonate or phosphate.2. Verify buffer pH is 9.0-9.5.3. Prepare reagent stock solution fresh in anhydrous DMSO. |

| Precipitation of Protein | 1. Reagent concentration is too high.2. Over-labeling of the protein.3. Organic solvent (DMSO) concentration is too high. | 1. Reduce the molar excess of the labeling reagent.2. Decrease reaction time or temperature.3. Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. |

| High Background Signal | Incomplete removal of unreacted reagent. | Improve purification. Use a longer SEC column or perform an additional dialysis step. Confirm removal by checking the absorbance of the final wash/elution buffer.[12] |

| Altered Protein Activity | Labeling occurred at a critical functional residue. | Reduce the DOL by lowering the reagent:protein molar ratio. Consider alternative labeling chemistries (e.g., thiol-reactive) if amine modification is detrimental. |

References

-

Bandyopadhyay, S., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances. Available at: [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. Available at: [Link]

-

Abberior. Degree of labeling (DOL) step by step. Available at: [Link]

-

Castellanos, M., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. Available at: [Link]

-

Semantic Scholar. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. (2024). Available at: [Link]

-

A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (2020). Journal of Fluorescence. Available at: [Link]

-

NanoTemper Technologies. Degree-of-labeling (DOL). Available at: [Link]

-

ResearchGate. Pyrazole-based probe for Cu²⁺ chemosensing. Available at: [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Available at: [Link]

-

Spectra. Degree of Labeling Explanation. Available at: [Link]

-

Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Available at: [Link]

-

YouTube. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. Available at: [Link]

-

PubMed. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. Available at: [Link]

-

DNA Learning Center. (2020). Purification of Green Fluorescent Protein, Part I. Available at: [Link]

-

DNA Learning Center. Purification of Green Fluorescent Protein. Available at: [Link]

-

Creative Biolabs. Antibody-FITC Conjugation Protocol. Available at: [Link]

-

An efficient method for FITC labelling of proteins using tandem affinity purification. (2016). MethodsX. Available at: [Link]

-

Conjugation of protein to FITC. (1982). Available at: [Link]

-

Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (2017). Journal of Biological Chemistry. Available at: [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. Available at: [Link]

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link]

-

Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (2020). ChemistrySelect. Available at: [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2022). Molecules. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). RSC Advances. Available at: [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. Available at: [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances. Available at: [Link]

-

PubChem. 5-isothiocyanato-1,3-dimethyl-1h-pyrazole. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2018). New Journal of Chemistry. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2017). International Journal of Organic Chemistry. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. Available at: [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. PubChemLite - 5-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]